molecular formula C22H26FN3O2 B2842186 N1-(3-fluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955529-23-4

N1-(3-fluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B2842186
CAS No.: 955529-23-4
M. Wt: 383.467
InChI Key: REQICKAMXFOXPN-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26FN3O2 and its molecular weight is 383.467. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

  • Synthesis and Evaluation of α-Aminophosphonate Derivatives : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities against various cancer cell lines. These compounds, through pharmacological screening, demonstrated moderate to high levels of antitumor activities, with some showing more potent inhibitory activities compared to the positive control, 5-fluorouracil. The mechanism of action includes cell cycle arrest and apoptosis induction in cancer cells, highlighting the potential of quinoline derivatives in cancer therapy (Yilin Fang et al., 2016).

Tyrosine Kinase Inhibition for Cancer Treatment

  • Quinazolinone-based Derivative as Dual Inhibitor : A new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate was synthesized, displaying potent cytotoxic activity against several human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests the importance of fluoroquinoline derivatives in developing effective anti-cancer agents (Y. Riadi et al., 2021).

Fluorescent Materials for OLED Applications

  • Development of Red-Emissive Fluorophores : Studies on D–π–A-structured fluorophores with 1,8-naphthalimide as the acceptor subunit have demonstrated their potential as standard-red light-emitting materials for OLED applications. The exploration of electron-donating groups and the impact of molecular structure on photophysical characteristics underscore the relevance of quinoline derivatives in advanced material science (Shuai Luo et al., 2015).

Exploration of Biological Pathways and Drug Delivery Mechanisms

  • Investigating P-Glycoprotein (P-gp) at the Blood-Brain Barrier : The synthesis and preclinical evaluation of novel fluorine-18 labeled radiopharmaceuticals intended for P-gp PET imaging at the blood-brain barrier present a crucial step in understanding drug delivery mechanisms across the BBB and the role of P-gp in various neurological diseases (Heli Savolainen et al., 2015).

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-2-12-26-13-4-5-17-14-16(8-9-20(17)26)10-11-24-21(27)22(28)25-19-7-3-6-18(23)15-19/h3,6-9,14-15H,2,4-5,10-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQICKAMXFOXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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